molecular formula C19H28N2O2 B3067871 (1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane CAS No. 1820572-07-3

(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane

Cat. No. B3067871
CAS RN: 1820572-07-3
M. Wt: 316.4 g/mol
InChI Key: SCBZIRLPWKMXGG-PVAVHDDUSA-N
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Description

The compound is a derivative of 3,7-diazabicyclo[4.2.0]octane, which is a type of bicyclic compound containing a nitrogen atom . The “Boc” in the name likely refers to a tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amines .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-oxabicyclo[2.2.2]octane have been synthesized through iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area can be computed .

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and intriguing biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. While some approaches involve enantioselective construction of an acyclic starting material, others achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Synthetic Methodology

The compound’s unique architecture provides a versatile synthetic platform. Researchers have explored various reaction patterns involving bicyclo[4.1.0]heptenes , including thermal reactions, nucleophilic additions, and rhodium-catalyzed reactions. Notable transformations include Claisen rearrangements, rearrangement of vinylcyclopropanes to cyclopentenes, 1,5-hydrogen shifts, and Cope rearrangements .

Bicyclo[4.2.0]octane Derivatives

One derivative of interest is bicyclo[4.2.0]octane-7,8-diol . Researchers have developed synthetic routes to obtain this compound, which may find applications in drug discovery, materials science, or organic synthesis. For example, a new synthesis of cis-bicyclo(4.2.0)octane-7,8-diol was reported in the literature .

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which was not found in the search results. Therefore, it’s difficult to provide an analysis of the mechanism of action for this compound .

Future Directions

The future directions for research and application of this compound would depend on its intended use, which was not found in the search results .

properties

IUPAC Name

tert-butyl (1R,6S)-7-[(1R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZIRLPWKMXGG-PVAVHDDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H]3[C@@H]2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 2
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(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 3
(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 4
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(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 5
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(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 6
Reactant of Route 6
(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane

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